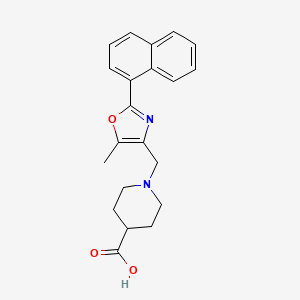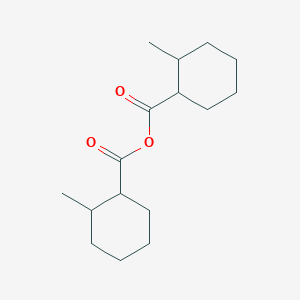
2-Methylcyclohexanecarboxylic anhydide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexanecarboxylic anhydride is an organic compound with the molecular formula C16H26O3. It is characterized by its anhydride functional group, which is derived from the corresponding carboxylic acid. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclohexanecarboxylic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and a straightforward work-up process.
Industrial Production Methods
In industrial settings, the production of 2-Methylcyclohexanecarboxylic anhydride often involves the use of carboxylic acids and acid chlorides. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the formation of the anhydride .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically performed with water under acidic or basic conditions.
Alcoholysis: Requires an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines.
Major Products
Hydrolysis: Produces 2-methylcyclohexanecarboxylic acid.
Alcoholysis: Yields esters of 2-methylcyclohexanecarboxylic acid.
Aminolysis: Forms amides of 2-methylcyclohexanecarboxylic acid.
Applications De Recherche Scientifique
2-Methylcyclohexanecarboxylic anhydride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Anhydride: Commonly used in acetylation reactions.
Maleic Anhydride: Used in the production of resins and polymers.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Methylcyclohexanecarboxylic anhydride is unique due to its specific structural features, which confer distinct reactivity patterns compared to other anhydrides. Its methyl-substituted cyclohexane ring provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C16H26O3 |
|---|---|
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
(2-methylcyclohexanecarbonyl) 2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
DUKADNFIUMKWIY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1C(=O)OC(=O)C2CCCCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


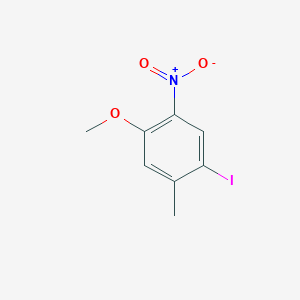

![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
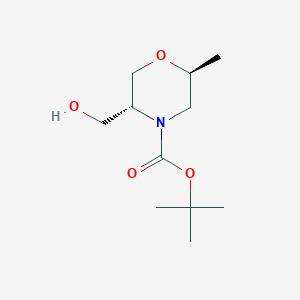



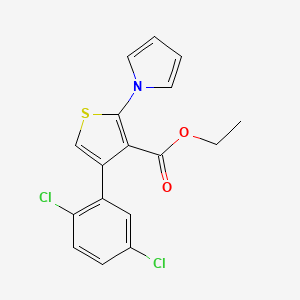

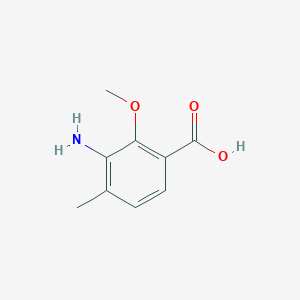
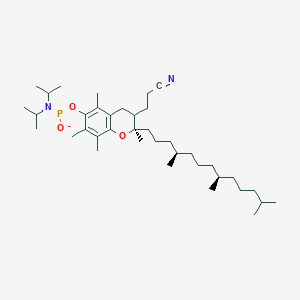
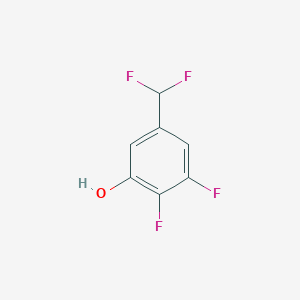
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
